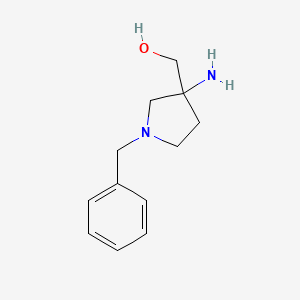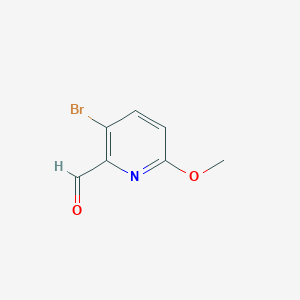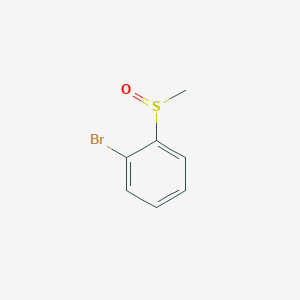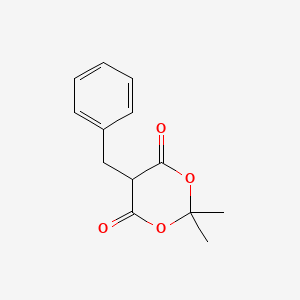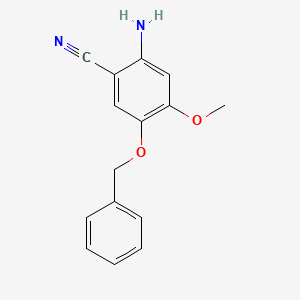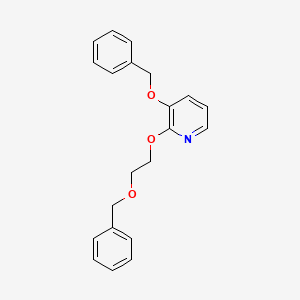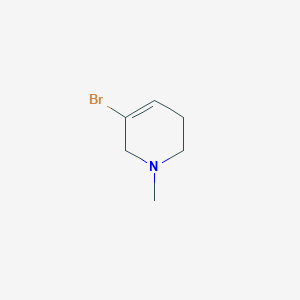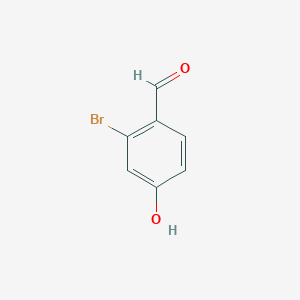
2-Bromo-2-methylpropanoyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of bromine and methyl groups in the presence of other reactants. For example, the synthesis of 2-bromo-2-methylpropane derivatives can be achieved through reactions with nucleophiles, as seen in the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base, which forms various products including 2-bromo-2-nitroethanol as a reactive intermediate . Additionally, the reaction of α-bromopropanoyl chloride with lithium derivative of ethyl acetate forms various products depending on the conditions, which indicates the reactivity of bromo-substituted compounds .
Molecular Structure Analysis
The molecular structure of related bromo-substituted compounds has been determined using techniques such as X-ray diffraction. For instance, the crystal and molecular structure of bromobis(N,N-diisopropyldithiocarbamato)iron(III)–methylene chloride solvate was determined, showing a square pyramidal configuration around the iron atom . This suggests that bromo-substituted compounds can form complex structures with other elements.
Chemical Reactions Analysis
Bromo-substituted compounds participate in various chemical reactions. The reaction of geminal bromonitroalkanes with nucleophiles, for example, involves the decomposition of 2-bromo-2-nitropropane-1,3-diol, which proceeds via four concurrent decomposition pathways . Additionally, the isomerization of neopentyl bromide by a 1,2-interchange of a halogen atom and a methyl group has been studied, indicating the potential for rearrangement reactions in bromo-substituted compounds .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as 2-bromo-1,1,1-trichloro-2-methylpropane, have been studied, revealing that it forms a plastic crystal with a body-centered cubic lattice and undergoes a phase transition at about -62°C . The enthalpies of solution of 2-bromo-2-methylpropane in mono- and dialcohols have been measured, showing sensitivity to solvent structure and the size of the alkyl halide . These studies provide insights into the physical and chemical behavior of bromo-substituted compounds, which can be extrapolated to understand the properties of 2-bromo-2-methylpropanoyl chloride.
Applications De Recherche Scientifique
Application in Polymer Science
- Specific Scientific Field : Polymer Science .
- Summary of the Application : 2-Bromo-2-methylpropanoyl chloride is used in the synthesis of esters of poly(oxyalkylene) polymers such as poly(ethylene glycol) or α-methyl poly(ethylene glycol). These esters are then used as Atom Transfer Radical Polymerization (ATRP) macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .
- Methods of Application or Experimental Procedures : The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by Matrix-Assisted Laser Desorption/Ionization Time of Flight Mass Spectrometry (MALDI-TOF MS). The effect of the solvents (methanol or tetrahydrofuran) and the cationic agents such as silver trifluoroacetate (AgTFA), silver trifluoromethanesulfonate (AgTFS) and sodium trifluoroacetate (NaTFA) on the mass spectra was studied .
- Results or Outcomes : Analysis of the mass spectra demonstrated that the analyte was transformed to unsaturated (elimination), alkoxy or hydroxyl end-groups (substitution) molecules when silver cationic agents were used. When sodium salt was used as a cationic agent, well-defined bromine-terminated macromolecules were successfully determined through MALDI-TOF MS .
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : 2-Bromo-2-methylpropanoyl chloride is used in organic synthesis for the preparation of various organic compounds .
- Methods of Application or Experimental Procedures : Bromine is added to a mixture of isobutyric acid and red phosphorus. The reaction is carried out at 100℃ for 6 hours. Unreacted bromine and hydrogen bromide are distilled off under reduced pressure. After cooling, phosphorous acid is separated to obtain a crude product of 2-Bromo-2-methylpropanoyl chloride. The crude product is then purified by vacuum distillation .
- Results or Outcomes : The product, 2-Bromo-2-methylpropanoyl chloride, is obtained after purification and can be used for further organic synthesis .
Application in Protein-Polymer Conjugation
- Specific Scientific Field : Bioconjugate Chemistry .
- Summary of the Application : 2-Bromo-2-methylpropanoyl chloride is used in the synthesis of protein-polymer conjugates .
- Methods of Application or Experimental Procedures : The catalyst solution is transferred into the monomer and initiator solution via cannula, reaching the same ratio of components to AEGPS-H .
- Results or Outcomes : The product, a protein-polymer conjugate, is obtained and can be used for further studies .
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : 2-Bromo-2-methylpropanoyl chloride is used in organic synthesis for the preparation of various organic compounds .
- Methods of Application or Experimental Procedures : Bromine is added to a mixture of isobutyric acid and red phosphorus. The reaction is carried out at 100℃ for 6 hours. Unreacted bromine and hydrogen bromide are distilled off under reduced pressure. After cooling, phosphorous acid is separated to obtain a crude product of 2-Bromo-2-methylpropanoyl chloride. The crude product is then purified by vacuum distillation .
- Results or Outcomes : The product, 2-Bromo-2-methylpropanoyl chloride, is obtained after purification and can be used for further organic synthesis .
Application in Protein-Polymer Conjugation
- Specific Scientific Field : Bioconjugate Chemistry .
- Summary of the Application : 2-Bromo-2-methylpropanoyl chloride is used in the synthesis of protein-polymer conjugates .
- Methods of Application or Experimental Procedures : The catalyst solution is transferred into the monomer and initiator solution via cannula, reaching the same ratio of components to AEGPS-H .
- Results or Outcomes : The product, a protein-polymer conjugate, is obtained and can be used for further studies .
Safety And Hazards
2-Bromo-2-methylpropanoyl chloride is classified as a dangerous substance. It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective clothing and eye protection .
Relevant Papers The paper “Evaluation of halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers by MALDI-TOF spectroscopy” provides valuable information about the synthesis and characterization of 2-bromo-2-methylpropanoate .
Propriétés
IUPAC Name |
2-bromo-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c1-4(2,5)3(6)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWOWKGBXOBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455369 | |
| Record name | 2-Bromo-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methylpropanoyl chloride | |
CAS RN |
20469-89-0 | |
| Record name | 2-Bromo-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-methylpropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



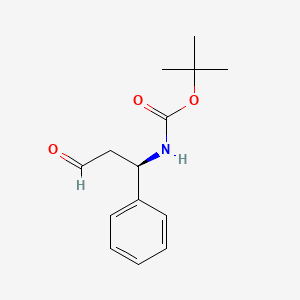
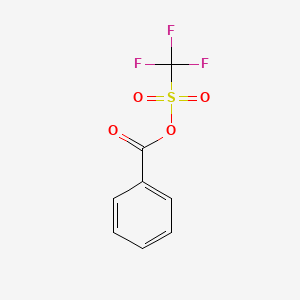
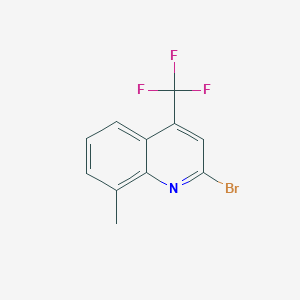
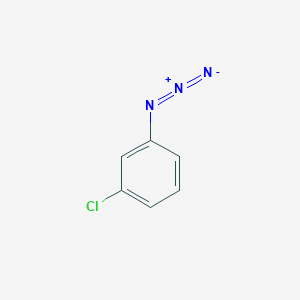
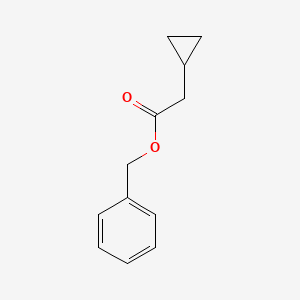
![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
